![molecular formula C22H14Cl4N2O2 B2482649 (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 303996-95-4](/img/structure/B2482649.png)

(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

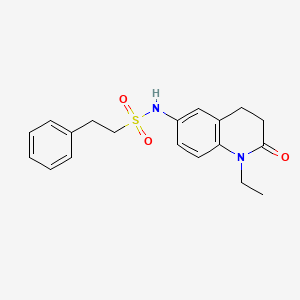

The synthesis of complex molecules resembling the target compound often involves multi-step reactions, including cyclocondensation and modifications of indole derivatives. For instance, novel compounds have been synthesized via one-pot three-component cyclocondensation, showcasing the intricacy and precision required in creating such molecules (Khalifa et al., 2017). This process highlights the importance of selecting appropriate precursors and conditions to achieve the desired chemical structure.

Molecular Structure Analysis

X-ray crystallography provides invaluable insights into the molecular structure of complex compounds. Studies have determined the crystal structures of related compounds, revealing details about molecular geometry, bond lengths, angles, and conformation. For example, compounds exhibiting trans geometry with respect to azo N=N double bonds and forming three-dimensional networks through hydrogen bonding have been described (Ozek et al., 2006).

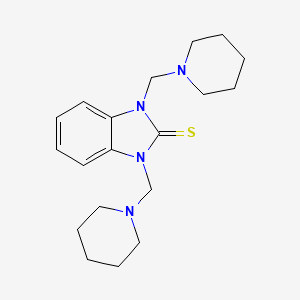

Chemical Reactions and Properties

The chemical reactivity and transformations of the compound can be explored through various reactions, including amino-imino tautomerism, which demonstrates the compound's dynamic nature and potential for further chemical modifications. Such properties are crucial for understanding the compound's behavior in different chemical environments and for potential applications in synthesis and material science (Brandsma et al., 1998).

Wissenschaftliche Forschungsanwendungen

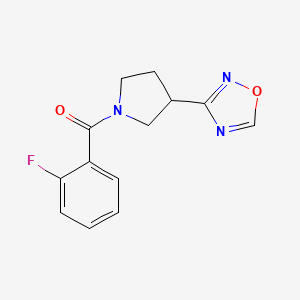

Corrosion Inhibition Applications

Schiff bases derived from L-Tryptophan, specifically methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate (S1) and 2-(((1-hydroxy-3-(1H-indol-3-yl)-1,1-diphenylpropan-2-yl)imino)methyl)phenol (S2), have demonstrated effectiveness in preventing corrosion of stainless steel in acidic environments. The inhibitory action of these compounds was confirmed through various techniques, including electrochemical methods, SEM-EDX, FT-IR, UV-visible, and X-Ray Diffraction (XRD) analyses. Additionally, Density Functional Theory (DFT) was employed to align theoretical results with experimental findings, confirming the adsorption of these inhibitor molecules on the stainless steel surface, following Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).

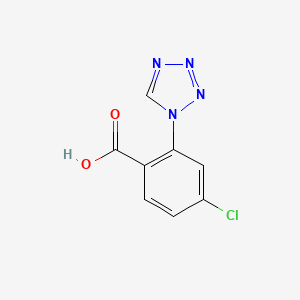

Structural and Crystallographic Studies

A comprehensive study examined the molecular structure, optoelectronic properties, and bioactivity of imine compounds, specifically focusing on their potential inhibitory properties against key proteins of SARS-CoV-2. The study utilized a dual computational approach, combining quantum chemical and molecular docking methods, to analyze the molecular structure and optoelectronic properties of indigenously synthesized imine compounds. The results suggested potential applications in the field of bioactivity and provided a foundation for further in vitro and in vivo investigations (Ashfaq et al., 2022).

Synthesis and Chemical Reactivity

Research into the synthesis of various compounds, including Niflumic acid, Diclofenac, and Indometacin acids, has been conducted to understand their conformational space, vibrational frequencies, molecular electrostatic potential maps, and topological features. This study contributes to the broader understanding of the chemical properties and potential applications of these compounds in various scientific and industrial domains (Jubert et al., 2005).

Eigenschaften

IUPAC Name |

(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-1-[(2,4-dichlorophenyl)methyl]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl4N2O2/c23-15-7-6-14(18(25)10-15)11-28-20-4-2-1-3-16(20)21(22(28)29)27-30-12-13-5-8-17(24)19(26)9-13/h1-10H,11-12H2/b27-21- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBBZQWITJAMKG-MEFGMAGPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NOCC3=CC(=C(C=C3)Cl)Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=N/OCC3=CC(=C(C=C3)Cl)Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2482570.png)

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2482575.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2482589.png)